
(4-chlorophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a cyano group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetic ester in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(4-chlorophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-chlorophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to understand its interaction with biological targets.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new polymers and coatings.
作用機序
The mechanism of action of (4-chlorophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the aromatic rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- (4-chlorophenyl)methyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
- (4-chlorophenyl)methyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
- (4-chlorophenyl)methyl (E)-2-cyano-3-(4-aminophenyl)prop-2-enoate
Uniqueness
(4-chlorophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
IUPAC Name |
(4-chlorophenyl)methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-17-8-4-13(5-9-17)10-15(11-20)18(21)23-12-14-2-6-16(19)7-3-14/h2-10H,12H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMXJLOPHPOKX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B7749269.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B7749273.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide](/img/structure/B7749287.png)
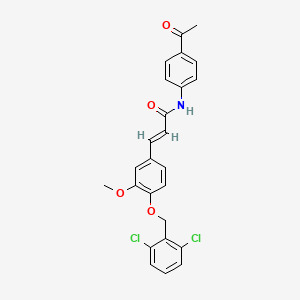
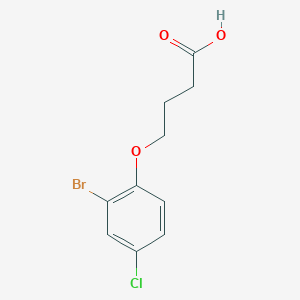
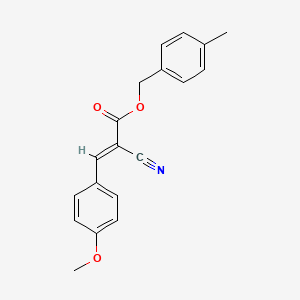
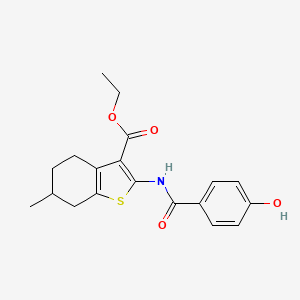
![propan-2-yl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7749316.png)
![6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B7749328.png)
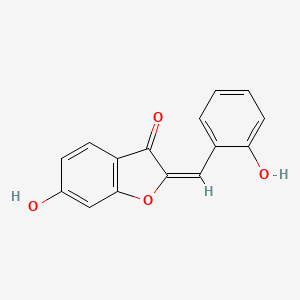
![2-[4-(4-Chloro-3-methylphenoxy)butanoylamino]benzamide](/img/structure/B7749342.png)
![(Z)-2-cyano-3-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B7749349.png)
![2-[(6-Oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B7749351.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B7749357.png)
